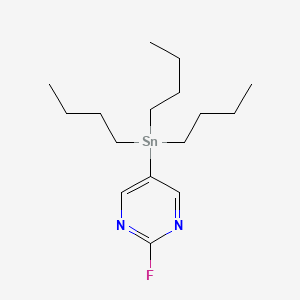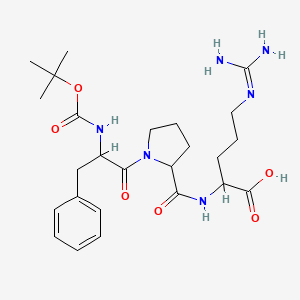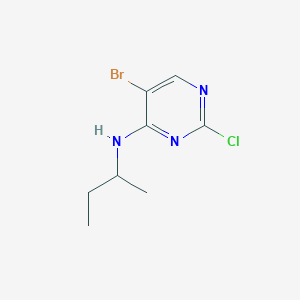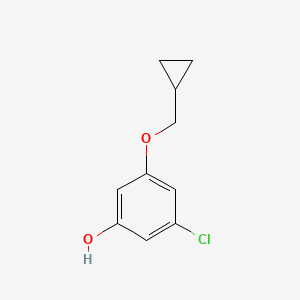
3-Chloro-5-(cyclopropylmethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol It is a derivative of phenol, characterized by the presence of a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 5-position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-chlorophenol with cyclopropylmethanol under basic conditions . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the cyclopropylmethoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
3-Chloro-5-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways involving phenolic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. As a phenolic compound, it can act as a proteolytic agent, dissolving tissue on contact through proteolysis . This property is particularly relevant in its use as an antiseptic and disinfectant. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
3-Chloro-5-(cyclopropylmethoxy)phenol can be compared with other phenolic compounds, such as:
3-Chlorophenol: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
5-Methoxyphenol: Lacks the chlorine atom, which affects its reactivity and applications.
The presence of both the chlorine atom and the cyclopropylmethoxy group in this compound makes it unique, offering a combination of properties that can be exploited in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
3-chloro-5-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |
Clé InChI |
FRXTVTVFRFBJGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=CC(=CC(=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


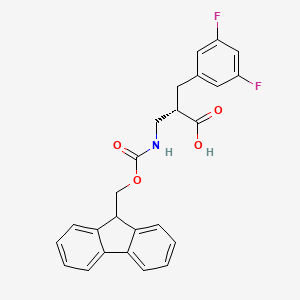
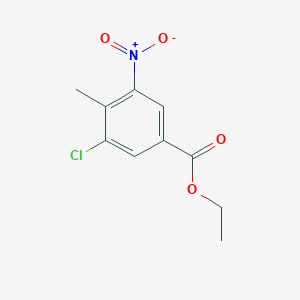
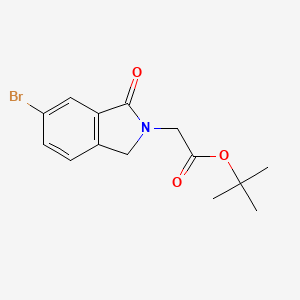

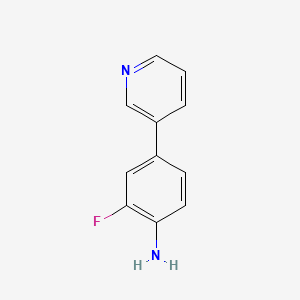

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
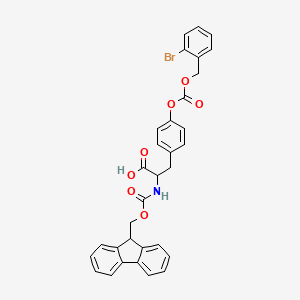
![3-{3-[Ethoxy(dimethyl)silyl]propoxy}propane-1,2-diol](/img/structure/B13984236.png)
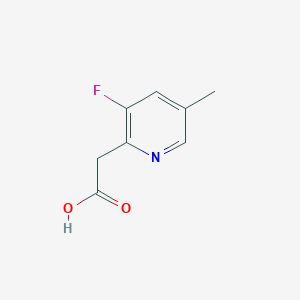
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
